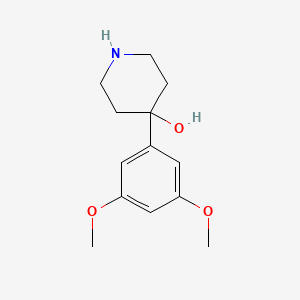

4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Description

BenchChem offers high-quality 4-(3,5-Dimethoxyphenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dimethoxyphenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-16-11-7-10(8-12(9-11)17-2)13(15)3-5-14-6-4-13/h7-9,14-15H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEGCHLFFPMLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2(CCNCC2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Characterization Profile: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Topic: Characterization of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Content Type: Technical Whitepaper / Laboratory Guide Role: Senior Application Scientist

Executive Summary

4-(3,5-Dimethoxyphenyl)piperidin-4-ol (CAS: 1384705-18-3) represents a critical pharmacophore scaffold and reference standard in the development of neuroactive therapeutics. Structurally belonging to the 4-aryl-4-hydroxypiperidine class, this moiety is intrinsic to the structure of various opioid receptor ligands, sigma-1 receptor antagonists, and acetylcholinesterase inhibitors.

For drug development professionals, this compound serves two primary roles:

-

Advanced Intermediate: A building block for structure-activity relationship (SAR) exploration in GPCR ligand design.

-

Impurity Reference Standard: A critical process impurity or degradant marker in the synthesis of complex APIs containing the 3,5-dimethoxyaryl moiety.

This guide provides a definitive protocol for the structural elucidation, physicochemical profiling, and purity analysis of this compound, ensuring rigorous quality control in pharmaceutical workflows.

Structural Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the fundamental behavior of the molecule is the prerequisite for accurate analytical method development.

Chemical Identity[3][4][6]

-

IUPAC Name: 4-(3,5-dimethoxyphenyl)piperidin-4-ol

-

Molecular Formula: C₁₃H₁₉NO₃

-

Molecular Weight: 237.29 g/mol

-

Key Functional Groups:

-

Secondary Amine (Piperidine ring): Basic center (pKa ~9.5).

-

Tertiary Alcohol (C4 position): H-bond donor/acceptor.

-

3,5-Dimethoxyaryl Group: Lipophilic, electron-rich aromatic system with

local symmetry.

-

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Range | Implications for Analysis |

| pKa (Basic N) | 9.2 – 9.8 (Calc.) | Requires high pH buffers (pH > 10) or acidic mobile phases (pH < 3) for retention stability in HPLC. |

| LogP | 1.1 – 1.4 | Moderate lipophilicity; suitable for Reverse Phase (RP-LC) on C18 columns. |

| Solubility | High: DMSO, MethanolModerate: Ethanol, DCMLow: Water (neutral pH) | Dissolve samples in MeOH or acidified water for analysis. |

| UV Max ( | ~278 nm, ~205 nm | The dimethoxybenzene chromophore provides distinct UV absorption. |

Synthesis & Impurity Origin Logic

To characterize the compound effectively, one must understand its synthetic origin to anticipate potential impurities. The standard route involves a Grignard addition to a protected piperidone.

Synthesis Workflow Visualization

The following diagram illustrates the synthesis pathway and the logical points where impurities (Side Products) are generated.

Figure 1: Synthetic pathway highlighting critical control points for impurity generation.

Spectroscopic Characterization Protocols

This section details the expected spectral signatures required to confirm identity.

Nuclear Magnetic Resonance (NMR)

The symmetry of the 3,5-dimethoxyphenyl group is the diagnostic key.

Protocol: Dissolve 5-10 mg in

¹H NMR Diagnostic Signals:

-

Aromatic Region (6.0 – 7.0 ppm):

-

Look for a Doublet (J ~2Hz, 2H) corresponding to the protons at positions 2 and 6 of the phenyl ring.

-

Look for a Triplet (J ~2Hz, 1H) corresponding to the proton at position 4 (between the methoxy groups).

-

Note: The 3,5-substitution pattern creates a distinct 2:1 ratio of aromatic protons with meta-coupling.

-

-

Methoxy Groups (3.7 – 3.8 ppm):

-

A sharp, strong Singlet (6H) . Integration must be exactly 6 relative to the aromatic protons.

-

-

Piperidine Ring (1.5 – 3.2 ppm):

-

Multiplets corresponding to the

and

-

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization).

Fragmentation Pathway Logic: The tertiary alcohol is prone to water loss, especially under high cone voltage or in-source fragmentation.

Figure 2: Predicted ESI+ fragmentation pathway for structural confirmation.

Chromatographic Purity Method (HPLC-UV)

To quantify purity and detect the "Dehydrated Alkene" impurity (Impurity A from Figure 1), a robust HPLC method is required.

Challenge: The secondary amine causes peak tailing on standard silica-based columns due to silanol interactions. Solution: Use a high pH-stable column or an ion-pairing agent.

Recommended Method: High pH Protocol

This method suppresses the protonation of the piperidine nitrogen, ensuring sharp peak shape.

| Parameter | Condition |

| Column | Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 with |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Trace) and 280 nm (Specific) |

| Temperature | 35°C |

System Suitability Criteria:

-

Tailing Factor: < 1.5 for the main peak.

-

Resolution: > 2.0 between the main peak and the dehydrated alkene impurity (which will elute later due to higher lipophilicity).

References

-

Chemical Identity & CAS: "4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride." BioFount Reference Standards.

-

Synthetic Methodology: Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[1] Biomedical and Pharmacology Journal, vol. 1, no.[1] 1, 2008.

-

Structural Class Analysis: Casy, A. F. "Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives." Chirality, vol. 1, no.[2] 3, 1989, pp. 202-208.[2]

-

General Piperidine Characterization: Arulraj, R., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, vol. 4, 2021, pp. 192-199.[3]

Sources

An In-depth Technical Guide to 4-(3,5-Dimethoxyphenyl)piperidin-4-ol: Properties, Characterization, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4][5] Its conformational flexibility, basic nitrogen atom, and the ability to be functionalized at multiple positions make it an ideal building block for creating molecules that can effectively interact with biological targets.[4][6] This guide focuses on a specific, yet promising derivative: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol. The introduction of a 3,5-dimethoxyphenyl group at the 4-position, along with a hydroxyl group, imparts unique electronic and steric properties, making it a valuable synthon for novel therapeutic agents. This document serves as a comprehensive technical resource, providing insights into its physical and chemical properties, detailed characterization protocols, and a discussion of its synthetic context.

Molecular Structure and Conformation

The foundational structure of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol is the piperidine ring, which predominantly adopts a chair conformation to minimize steric strain.[6] The substituents at the 4-position, the 3,5-dimethoxyphenyl group and the hydroxyl group, will occupy either axial or equatorial positions. The bulky 3,5-dimethoxyphenyl group is expected to preferentially occupy the equatorial position to reduce 1,3-diaxial interactions.

Caption: 2D Structure of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Physicochemical Properties

| Property | Predicted/Comparative Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₃H₁₉NO₃ | Derived from the molecular structure. |

| Molecular Weight | 237.29 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar piperidinol derivatives are typically crystalline solids at room temperature.[10] |

| Melting Point | > 100 °C | The parent compound, Piperidin-4-ol, has a melting point of 86-90 °C.[10] The addition of the bulky and rigid dimethoxyphenyl group is expected to increase the melting point due to increased molecular weight and intermolecular interactions. |

| Boiling Point | > 250 °C at 760 mmHg | Piperidin-4-ol has a boiling point of 222 °C at 760 mmHg.[10] The significantly larger molecular weight of the target compound will result in a higher boiling point. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, methanol), sparingly soluble in water. | The piperidine ring and hydroxyl group contribute to polarity and potential water solubility through hydrogen bonding. However, the large, nonpolar dimethoxyphenyl group will significantly decrease water solubility compared to piperidin-4-ol. Solubility in organic solvents is expected to be good.[11] |

| pKa | 8.5 - 9.5 | The pKa of the piperidinium ion is around 11. The electron-withdrawing effect of the 4-hydroxyl and 4-phenyl substituents will likely lower the basicity of the piperidine nitrogen compared to the parent piperidine. |

Synthesis and Reactivity

The synthesis of 4-aryl-piperidin-4-ol derivatives is well-documented in the chemical literature.[2] A common and efficient method involves the Grignard reaction of a protected piperidin-4-one with an appropriate aryl magnesium halide.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol.

Reactivity Insights:

-

N-Functionalization: The secondary amine of the piperidine ring is a nucleophilic center and can be readily alkylated, acylated, or arylated to introduce further diversity.

-

O-Functionalization: The tertiary hydroxyl group can undergo esterification or etherification under appropriate conditions, though it may be sterically hindered.

-

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of a tetrahydropyridine derivative.[2]

Experimental Characterization Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Step-by-Step Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial and should be based on the sample's solubility.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.

-

Data Analysis:

-

¹H NMR: Expect to see signals for the aromatic protons of the 3,5-dimethoxyphenyl ring, the methoxy protons (a sharp singlet), the piperidine ring protons (which may appear as complex multiplets), and the hydroxyl and amine protons (which may be broad and their chemical shifts can be concentration and solvent dependent).

-

¹³C NMR: Identify the carbon signals corresponding to the dimethoxyphenyl ring, the methoxy groups, and the piperidine ring. The quaternary carbon at the 4-position will have a characteristic chemical shift.

-

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of 6.5-7.5 ppm.

-

Methoxy Protons: A sharp singlet around 3.8 ppm.

-

Piperidine Protons: Complex multiplets between 1.5 and 3.5 ppm.

-

OH and NH Protons: Broad singlets with variable chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Step-by-Step Protocol for Electrospray Ionization (ESI) MS:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺, which should correspond to a mass-to-charge ratio (m/z) of 238.3. Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Step-by-Step Protocol for Attenuated Total Reflectance (ATR) IR:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands:

-

O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹.

-

N-H stretch (amine): A moderate band around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands around 2800-3100 cm⁻¹.

-

C-O stretch (ether): Strong bands around 1050-1250 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

Logical Workflow for Characterization

Caption: A logical workflow for the comprehensive characterization of a novel compound.

Conclusion and Future Outlook

4-(3,5-Dimethoxyphenyl)piperidin-4-ol represents a valuable and versatile chemical entity with significant potential in drug discovery and development. Its unique combination of a conformationally constrained piperidine core, a tertiary alcohol, and an electronically distinct dimethoxyphenyl moiety provides a rich platform for the design of novel therapeutic agents. The protocols and predictive data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and further explore the pharmacological potential of this and related compounds. As the quest for new and effective medicines continues, the strategic functionalization of such privileged scaffolds will undoubtedly play a pivotal role in shaping the future of therapeutics.

References

-

Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02). Available at: [Link]

-

Patil, S. A., et al. (2013). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]

-

PubChem. (n.d.). Piperidin-4-ol. PubChem Compound Summary for CID 79341. Retrieved from [Link]

-

Maddry, J. A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(8), 2449-2453. Available at: [Link]

-

Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

- Singh, R., et al. (2015). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 269-274.

-

PubChem. (n.d.). 4-(3-Methoxyphenyl)piperidin-4-ol. PubChem Compound Summary for CID 1091076. Retrieved from [Link]

-

PubChem. (n.d.). 4-{[(3,4-dimethoxyphenyl)amino]methyl}piperidin-4-ol. PubChem Compound Summary for CID 66545199. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Methoxyphenyl)piperidine. PubChem Compound Summary for CID 10702890. Retrieved from [Link]

-

ChemBK. (2022, October 16). piperidin-4-ol. Retrieved from [Link]

- Organic & Biomolecular Chemistry. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 9(19), 6564-6573.

-

NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.

-

Cheméo. (n.d.). Piperidine. Retrieved from [Link]

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.

-

ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Retrieved from [Link]

- Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

- MDPI. (2022). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. Molbank, 2022(4), M1527.

-

ResearchGate. (2025, August 10). Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. Retrieved from [Link]

-

ResearchGate. (2022, December 12). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4345.

- International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).

-

ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

-

precisionFDA. (n.d.). 4,4-DIMETHOXYPIPERIDINE. Retrieved from [Link]

- PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(5), 729-741.

- PubChem. (n.d.). 4-[(3-methoxyphenyl)methyl]piperidin-4-ol hydrochloride. PubChem Compound Summary.

-

EPA. (n.d.). 4-Methoxy-4-(1-methylethyl)piperidine Properties. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(3-Methoxyphenyl)piperidin-4-ol | C12H17NO2 | CID 1091076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(3-Methoxyphenyl)piperidin-4-ol | CAS 180161-15-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. innospk.com [innospk.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(3,5-Dimethoxyphenyl)piperidin-4-ol: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol, a substituted aryl-piperidinol with significant potential in medicinal chemistry and drug development. Although specific literature on this exact molecule is sparse, this guide synthesizes information from closely related analogs to project its chemical properties, outline robust synthetic strategies, and discuss its potential as a pharmacologically active agent. The piperidine scaffold is a privileged structure in drug discovery, known for its favorable pharmacokinetic properties and its presence in numerous FDA-approved drugs. The strategic incorporation of a 3,5-dimethoxyphenyl moiety is anticipated to modulate the biological activity and metabolic stability of the parent piperidinol structure, making it a compound of high interest for researchers in neuropharmacology, oncology, and anti-inflammatory drug discovery.

Chemical Identity and Physicochemical Properties

While a specific CAS Number for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol has not been identified in major chemical databases, its identity is unequivocally defined by its chemical structure. For reference, the closely related analog, 4-(3-methoxyphenyl)piperidin-4-ol, is registered under CAS Number 180161-15-3.[1][2]

Structure:

Figure 1: 2D Structure of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₁₉NO₃ | - |

| Molecular Weight | 237.29 g/mol | Calculated from the molecular formula. |

| XLogP3 | 1.5 - 2.5 | Estimated based on analogs like 4-(3-methoxyphenyl)piperidine (XLogP3: 2.4).[3] |

| Hydrogen Bond Donors | 2 | (OH and NH groups) |

| Hydrogen Bond Acceptors | 4 | (2x OCH₃, OH, and N) |

| Boiling Point | > 300 °C | Estimated based on similar structures. |

| Melting Point | 120 - 140 °C | Crystalline solid expected. |

| Solubility | Soluble in methanol, ethanol, DMSO. Limited solubility in water. | Typical for piperidinol derivatives. |

Synthesis and Manufacturing

The synthesis of 4-aryl-piperidin-4-ols is a well-established process in organic chemistry, most commonly achieved through the addition of an organometallic reagent to a suitably protected 4-piperidone precursor. The following protocol describes a reliable and scalable method for the synthesis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol.

Synthetic Pathway Overview

The most direct synthetic route involves a Grignard reaction between the Grignard reagent derived from 1-bromo-3,5-dimethoxybenzene and an N-protected 4-piperidone, followed by deprotection. The N-benzyl and N-Boc protecting groups are commonly employed due to their stability and ease of removal.

Figure 2: Synthetic workflow for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol.

Detailed Experimental Protocol

Step 1: Preparation of 3,5-Dimethoxyphenylmagnesium bromide

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, add a solution of 1-bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium and gently warm the mixture to initiate the reaction.

-

Once the reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition to N-Boc-4-piperidone

-

Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

-

Add the N-Boc-4-piperidone solution dropwise to the Grignard reagent at 0 °C. The slow addition is crucial to minimize side reactions such as enolization of the piperidone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification of the Intermediate

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-(3,5-dimethoxyphenyl)piperidin-4-ol.

Step 4: Deprotection to Yield the Final Product

-

Dissolve the purified intermediate in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.

-

Extract the product with DCM (3x), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 4-(3,5-Dimethoxyphenyl)piperidin-4-ol.

Role in Drug Discovery and Development

The piperidine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[4] The 4-aryl-piperidin-4-ol scaffold, in particular, is a key pharmacophore in drugs targeting the central nervous system (CNS).

Potential Therapeutic Applications:

-

Anticancer Agents: The 3,5-bis(ylidene)-4-piperidone scaffold, a related structure, has shown promise as an antitumor agent.[5] The dimethoxyphenyl substitution pattern is also found in several natural and synthetic compounds with anticancer properties.

-

Anti-inflammatory Agents: Derivatives of 3,5-diarylidene-4-piperidone have been investigated as novel anti-inflammatory agents, showing potential for cyclooxygenase (COX) inhibition.[2][6]

-

CNS Disorders: The 4-arylpiperidine moiety is a common feature in ligands for opioid and other CNS receptors.[7] The substitution on the phenyl ring can be tailored to achieve selectivity for specific receptor subtypes.

-

Antimicrobial and Antifungal Agents: Piperidin-4-one derivatives have been synthesized and screened for their antibacterial and antifungal activities.[6]

The 3,5-dimethoxy substitution pattern is of particular interest as it can influence the molecule's lipophilicity, metabolic stability, and receptor-binding interactions. The methoxy groups can act as hydrogen bond acceptors and may undergo metabolic O-demethylation, potentially leading to active metabolites.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized 4-(3,5-Dimethoxyphenyl)piperidin-4-ol.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the aromatic protons of the 3,5-dimethoxyphenyl group, the methoxy protons (singlet around 3.8 ppm), and the hydroxyl proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the quaternary carbon of the piperidinol, the aromatic carbons, and the methoxy carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for O-H and N-H stretching (broad band around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching of the methoxy groups. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

The characterization of similar 4-phenylpiperidin-4-ol derivatives has been extensively reported, providing a solid reference for interpreting the analytical data of the target compound.[8]

Conclusion and Future Perspectives

4-(3,5-Dimethoxyphenyl)piperidin-4-ol represents a promising scaffold for the development of novel therapeutic agents. This guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogs. The versatile nature of the piperidine core, combined with the electronic and metabolic influences of the 3,5-dimethoxy substitution, warrants further investigation into its biological activities. Future research should focus on the synthesis of this compound and its derivatives, followed by comprehensive screening in relevant biological assays to unlock its full therapeutic potential.

References

-

PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol. National Center for Biotechnology Information. [Link]

- Naik, L., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7.

-

PubChem. Piperidin-4-ol. National Center for Biotechnology Information. [Link]

-

PubChem. Patent US-6437136-B2: Process for the preparation of (−)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine. [Link]

-

PubChem. 4-(3-Methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

- Franz, A. W., et al. (2018). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 9(10), 1016-1021.

-

European Patent Office. (2018). EP 3666757 A1: Process for preparing a piperidin-4-one. [Link]

- Kontogiorgis, C. A., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 8(6), 513-524.

- Google Patents. CN1583742A: Method for preparing 4-piperidyl piperidine.

-

PubChem. 4-[3,5-Di(piperidin-4-yl)phenyl]piperidine. National Center for Biotechnology Information. [Link]

- Google Patents. CN112661694B: Preparation method of 4-(dimethoxymethyl)-piperidine.

- Google Patents.

-

PubMed Central. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

- Le, T. B., et al. (2006). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2793-2797.

-

PubChem. 4-Phenylpiperidin-4-ol. National Center for Biotechnology Information. [Link]

-

NIST. 4-Piperidinol, 1-(phenylmethyl)-. National Institute of Standards and Technology. [Link]

-

ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2), a474-a486.

Sources

- 1. 4-(3-Methoxyphenyl)piperidin-4-ol | C12H17NO2 | CID 1091076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3-Methoxyphenyl)piperidin-4-ol | CAS 180161-15-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 4-(3-Methoxyphenyl)piperidine | C12H17NO | CID 10702890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

An In-depth Technical Guide to Target Identification for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Preamble: Charting the Unseen—The Imperative of Target Deconvolution

In the landscape of modern drug discovery, the journey of a small molecule from a "hit" to a clinical candidate is fraught with challenges. Phenotypic screening, a powerful strategy that identifies compounds based on a desired cellular or organismal outcome, has been revitalized, yielding molecules with potent and novel biological activities.[1][2] However, a significant bottleneck remains: understanding the precise molecular mechanism of action. Without knowing a compound's direct biological target(s), efforts in lead optimization, safety profiling, and patient stratification are severely hampered.[3][4]

This guide addresses the critical process of target identification, or "deconvolution," using the novel chemical entity 4-(3,5-Dimethoxyphenyl)piperidin-4-ol as a central case study. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural products, exhibiting a vast range of pharmacological activities including analgesic, antimicrobial, and anti-cancer effects.[5][6][7][8] The dimethoxyphenyl substitution further suggests potential interactions with a variety of biogenic amine receptors or enzymes.

Given the absence of extensive public data on this specific molecule, we will proceed as if it has emerged from a phenotypic screen—for instance, demonstrating potent anti-proliferative activity in a cancer cell line. Our objective is to design and execute a robust, multi-pronged strategy to elucidate its molecular target(s), thereby transforming a black-box "active" into a tool for rational drug development. This document is structured not as a rigid template, but as a logical, causality-driven workflow, mirroring the decision-making process of an experienced research team.

Chapter 1: The Strategic Framework—An Integrated Approach to Target Discovery

No single method for target identification is infallible.[9] A successful campaign relies on the synergistic application of computational, biochemical, and cellular techniques to generate, prioritize, and validate hypotheses. Each method possesses unique strengths and weaknesses, and their integration provides the necessary cross-validation to confidently identify a true biological target. Our strategy is therefore divided into three core phases: In Silico Hypothesis Generation, Experimental Target Engagement & Identification, and Definitive Target Validation.

Chapter 2: Phase 1 - In Silico Prediction: Generating Actionable Hypotheses

Before committing to resource-intensive wet-lab experiments, computational methods can rapidly generate a prioritized list of potential targets.[10][11] These approaches leverage vast databases of known compound-protein interactions and protein structures to predict binding partners for our query molecule.

Rationale and Method Selection

The core principle of in silico prediction is twofold:

-

Ligand-Based Approaches: These methods operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar proteins.[12]

-

Structure-Based Approaches: These methods, such as molecular docking, predict the binding of our molecule to the 3D structures of a large collection of proteins, ranking them by a calculated binding affinity.[11][13]

This dual approach provides a more robust prediction, as a target identified by both methods becomes a higher-priority candidate.

In Silico Target Prediction Workflow

Step-by-Step Computational Protocol:

-

Compound Preparation: Generate a high-quality 3D conformation of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol using computational chemistry software.

-

Ligand-Based Search:

-

Utilize platforms like SwissTargetPrediction or public databases (ChEMBL, PubChem) to perform 2D and 3D similarity searches.[1]

-

Identify known bioactive molecules with high similarity scores and collate their primary targets.

-

-

Structure-Based Search (Reverse Docking):

-

Screen the compound's 3D structure against a library of druggable protein binding sites (e.g., the Protein Data Bank).

-

Use docking software (e.g., AutoDock, Glide) to calculate binding energies for each protein.

-

-

Data Integration and Prioritization:

-

Consolidate the hit lists from both approaches.

-

Prioritize targets that appear in both lists.

-

Further rank targets based on docking scores, biological relevance to the observed phenotype (e.g., cancer cell proliferation), and "druggability" assessments.[14]

-

This process will yield a manageable list of 10-20 high-priority putative targets to guide our experimental validation.

Chapter 3: Phase 2 - Experimental Target Engagement & Identification

With a list of hypotheses in hand, we move to the laboratory to seek direct physical evidence of a binding interaction between our compound and its target protein(s) within a biologically relevant context. We will employ two orthogonal, powerful techniques: a label-free in-cell method (CETSA) and an affinity-based proteomics approach.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Engagement

CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization.[15][16] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation. This allows us to confirm target engagement directly in intact cells or cell lysates, which is a significant advantage over traditional biochemical assays.[16][17]

This protocol is designed to first identify an optimal temperature for differentiating stabilized from unstabilized protein (Melt Curve) and then to confirm dose-dependent engagement (Isothermal Dose-Response Fingerprint, ITDRF).[18]

-

Cell Culture: Culture human breast cancer cells (MCF-7) in DMEM supplemented with 10% FBS to ~80% confluency.[17]

-

Compound Treatment: Harvest and resuspend cells. Treat cell aliquots with a fixed concentration of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol (e.g., 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.[17]

-

Part A: Melt Curve:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Using a thermal cycler, heat the tubes for 3 minutes across a temperature range (e.g., 42°C to 68°C in 2°C increments). Cool to room temperature for 3 minutes.[18]

-

-

Part B: Isothermal Dose-Response (ITDRF):

-

Treat cell aliquots with a serial dilution of the compound (e.g., 0.1 nM to 30 µM).

-

Heat all samples at the optimal temperature determined from the melt curve for 3 minutes.

-

-

Lysis and Separation:

-

Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Normalize total protein concentration using a BCA assay.

-

Analyze the abundance of the putative target protein (from Phase 1) in each sample via SDS-PAGE and Western Blotting. Use an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.[17]

-

A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the compound. The ITDRF will demonstrate that more protein remains soluble at higher compound concentrations, confirming dose-dependent engagement.

| Temperature (°C) | Soluble Target Protein (% of 37°C Control) - DMSO | Soluble Target Protein (% of 37°C Control) - 10µM Compound |

| 42 | 100% | 100% |

| 46 | 98% | 101% |

| 50 | 85% | 95% |

| 54 | 52% | 88% |

| 58 | 21% | 75% |

| 62 | 5% | 48% |

| 66 | <1% | 15% |

Table 1: Hypothetical CETSA melt curve data for a putative target, demonstrating thermal stabilization by 4-(3,5-Dimethoxyphenyl)piperidin-4-ol.

Affinity Chromatography-Mass Spectrometry: Unbiased Target Discovery

While CETSA is excellent for validating hypothesized targets, affinity-based proteomics is a powerful tool for discovering targets in an unbiased manner.[19] The strategy involves immobilizing our small molecule onto a solid support (e.g., agarose beads) and using it as "bait" to fish out binding proteins from a complex cell lysate.[4][20]

The success of this technique hinges on the design of the affinity probe. A linker must be attached to the parent molecule at a position that does not interfere with its binding to the target protein. For 4-(3,5-Dimethoxyphenyl)piperidin-4-ol, the tertiary alcohol or the piperidine nitrogen are potential attachment points. A synthetic chemistry campaign is required to produce this probe.

Crucially, the experiment must include proper controls to distinguish true binders from non-specific background proteins.[19]

-

Negative Control: Beads with no immobilized compound.

-

Competition Control: The lysate is pre-incubated with an excess of free, unmodified 4-(3,5-Dimethoxyphenyl)piperidin-4-ol before being added to the affinity beads. True target proteins will bind the free compound and will not be pulled down.

-

Probe Immobilization: Covalently attach the synthesized affinity probe to NHS-activated agarose beads according to the manufacturer's protocol. Block any remaining active sites.

-

Lysate Preparation: Lyse cultured cells under native (non-denaturing) conditions. Determine protein concentration.

-

Binding/Incubation:

-

Sample: Incubate the affinity beads with the cell lysate for 2-4 hours at 4°C.

-

Competition Control: Pre-incubate the lysate with 100-fold molar excess of free compound for 1 hour before adding the affinity beads.

-

Negative Control: Incubate control beads (no compound) with the lysate.

-

-

Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

-

Elution: Elute the bound proteins from the beads using a competitive agent (high concentration of free compound), a denaturing buffer (e.g., SDS sample buffer), or by changing pH.

-

Protein Identification:

-

Separate the eluted proteins on an SDS-PAGE gel.

-

Perform an in-gel digest with trypsin.

-

Identify the resulting peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Use proteomics software to identify proteins that are significantly enriched in the affinity sample compared to both the negative and competition controls.

Chapter 4: Phase 3 - Target Validation: From 'Hit' to Confirmed Target

The final and most critical phase is to validate that the high-confidence "hits" from Phase 2 are not merely binding partners but are functionally responsible for the compound's observed phenotype (e.g., anti-proliferative activity).

Validation Strategies:

-

Genetic Validation:

-

Principle: If the compound elicits its effect by modulating a specific target protein, then reducing the expression of that protein should mimic or block the compound's effect.

-

Method: Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein. Assess whether the cellular phenotype (e.g., reduced proliferation) is recapitulated.

-

-

Biochemical Validation:

-

Principle: Confirm a direct interaction using purified components.

-

Method: Express and purify the recombinant target protein. Perform a biochemical assay (e.g., an enzyme activity assay if the target is an enzyme, or surface plasmon resonance (SPR) to measure binding kinetics) to directly measure the compound's effect on the protein's function or binding characteristics.

-

-

Orthogonal Method Confirmation:

-

Principle: A true hit should be detectable by multiple, mechanistically distinct methods.

-

Method: If a target was discovered via affinity chromatography, validate its engagement in cells using CETSA. This provides powerful, cross-validating evidence.

-

Conclusion: An Integrated Path to Mechanistic Insight

The process of identifying the molecular target of a novel compound like 4-(3,5-Dimethoxyphenyl)piperidin-4-ol is a systematic investigation that builds a case from multiple lines of evidence. It begins with broad, computational predictions to narrow the search space. These hypotheses are then tested with rigorous experimental methods like CETSA and affinity proteomics to identify direct binding partners in a relevant biological system. Finally, genetic and biochemical validation links this physical binding event to a functional cellular outcome. By following this integrated, causality-driven workflow, researchers can confidently deconvolute the mechanism of action of a phenotypic screening hit, paving the way for its successful development as a novel therapeutic agent.

References

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information. [Link]

-

Target Identification and Validation (Small Molecules). University College London. [Link]

-

A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Publishing. [Link]

-

The phenotypic and target-based approaches, target deconvolution, and polypharmacology in drug discovery. ResearchGate. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Sci-Hub. [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. (2023, May 1). [Link]

-

In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC. National Center for Biotechnology Information. [Link]

-

What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. NVIDIA. [Link]

-

Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

-

In silico prediction of novel therapeutic targets using gene–disease association data. BioMed Central. [Link]

-

Identifying novel drug targets with computational precision. ScienceDirect. [Link]

-

Computational/in silico methods in drug target and lead prediction - PMC. National Center for Biotechnology Information. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. (2016, July 1). [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. (2009, June 9). [Link]

-

Affinity Chromatography. Creative Biolabs. [Link]

-

In Silico Search for Drug Targets of Natural Compounds. Bentham Science Publishers. (2012, July 1). [Link]

-

What Is Affinity Selection-Mass Spectrometry?. Virscidian. [Link]

-

What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online. (2020, March 1). [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. (2012, November 15). [Link]

-

NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

-

Affinity Selection-Mass Spectrometry Analysis Service. Mtoz Biolabs. [Link]

-

Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2023, February 2). [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (2023, April 4). [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC. National Center for Biotechnology Information. [Link]

-

Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

-

4-(3-Methoxyphenyl)piperidin-4-ol. PubChem. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

- Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

-

A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species - PMC. National Center for Biotechnology Information. (2022, October 10). [Link]

-

Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. ResearchGate. [Link]

-

Chemical constituents from Piper caninum and antibacterial activity. Semantic Scholar. [Link]

-

Bioactive Phytocompound Profiling and the Evaluation of Antioxidant, Antihyperglycemic, and Antimicrobial Activities of Medicinal Plants from Serbian Traditional Medicine. MDPI. (2026, January 5). [Link]

Sources

- 1. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sci-Hub. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches / Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2019 [sci-hub.box]

- 10. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pelagobio.com [pelagobio.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Note: Analytical Characterization & Stability-Indicating Methods for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-(3,5-Dimethoxyphenyl)piperidin-4-ol is a high-value pharmacophore often utilized as a key intermediate in the synthesis of serotonin modulators, NMDA receptor antagonists, and kinase inhibitors. Its structure combines a secondary amine (piperidine ring) with a tertiary benzylic alcohol.

The Analytical Challenge: This molecule presents a classic "double-trouble" scenario for analytical method development:

-

Basicity: The secondary amine (

) interacts strongly with residual silanols on standard silica-based HPLC columns, leading to severe peak tailing. -

Lability: The tertiary alcohol at the benzylic position is prone to acid-catalyzed dehydration, forming the corresponding tetrahydropyridine (styrene-like) impurity. This can occur during synthesis, storage, or even on-column if acidic mobile phases and high temperatures are used.[1]

This guide details a Quality by Design (QbD) approach to characterizing this compound, prioritizing a high-pH chromatographic strategy to ensure stability and peak symmetry.

Structural Analysis & Degradation Pathways[1]

Understanding the degradation logic is prerequisite to method design. The primary impurity of concern is the dehydrated alkene.

Figure 1: Degradation pathway and chromatographic risks.[1] The tertiary alcohol is susceptible to elimination, necessitating careful control of pH and temperature.[1]

Physicochemical Profile

| Property | Value (Est.) | Analytical Implication |

| Molecular Formula | Monoisotopic Mass: ~237.14 Da | |

| LogP | ~1.2 - 1.5 | Moderately polar; suitable for Reversed-Phase LC. |

| pKa (Amine) | ~10.2 | Positively charged at neutral/acidic pH. |

| UV Maxima | ~210 nm, ~278 nm | Dimethoxybenzene chromophore allows specific detection at 280 nm.[1] |

| Solubility | DMSO, Methanol, Dilute Acid | Avoid pure water for stock prep; use MeOH/Water mixtures.[1] |

Protocol 1: High-pH HPLC-UV/MS (Recommended)

Rationale: To mitigate silanol interactions (tailing) and prevent on-column dehydration, a High-pH mobile phase is superior. By operating at pH 10, the amine is deprotonated (neutral), reducing interaction with the stationary phase and improving peak shape without the need for ion-pairing agents.

Chromatographic Conditions

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

-

Column: Waters XBridge C18 (Hybrid Particle Technology) or Phenomenex Gemini NX-C18 .

-

Why: These columns are engineered to withstand high pH (up to pH 12) without silica dissolution.

-

Dimensions: 150 mm x 4.6 mm, 3.5 µm (HPLC) or 100 mm x 2.1 mm, 1.7 µm (UPLC).[1]

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

-

Column Temp: 30°C (Do not exceed 40°C to minimize thermal degradation).

-

Detection:

-

UV: 280 nm (Quantification), 210 nm (Impurity profiling).[1]

-

MS: ESI Positive Mode (Scan 100–600 m/z).

-

Gradient Program (Standard HPLC)

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Injection / Hold |

| 15.0 | 10 | 90 | Gradient Elution |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End |

System Suitability Criteria

-

Tailing Factor (

): NMT 1.5 (Strict control due to amine). -

Resolution (

): > 2.0 between Main Peak and Dehydrated Impurity (if present). -

Precision (RSD): < 1.0% for n=6 injections.

Protocol 2: NMR Structural Validation

Rationale: NMR is the definitive method to confirm the integrity of the tertiary alcohol and the substitution pattern of the dimethoxy groups.

Sample Prep: Dissolve ~10 mg in 0.6 mL

Key Diagnostic Signals (

| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 6.6 - 6.8 | Singlet/Doublet | 3H | Ar-H | Aromatic protons of the 3,5-dimethoxyphenyl ring. |

| 4.8 - 5.0 | Singlet (Broad) | 1H | -OH | Critical: Disappears upon |

| 3.75 | Singlet | 6H | Characteristic strong signal for dimethoxy groups. | |

| 2.8 - 3.0 | Multiplet | 2H | Piperidine | Equatorial protons adjacent to Nitrogen. |

| 1.5 - 1.9 | Multiplet | 4H | Piperidine | Ring protons adjacent to the quaternary center. |

Analytical Workflow & Decision Tree

This diagram guides the analyst through the method selection process based on the equipment available and the specific analytical goal (Purity vs. Identification).

Figure 2: Decision tree for selecting the appropriate analytical technique based on laboratory resources and stability risks.

Troubleshooting & "Gotchas"

The "False" Impurity in LC-MS

When analyzing tertiary alcohols by ESI-MS, you may observe a strong signal at [M+H - 18] (Loss of Water).

-

Cause: This is often "In-Source Fragmentation" due to high desolvation temperatures, not necessarily a real impurity in the bottle.[1]

-

Verification: Lower the desolvation temperature (e.g., from 450°C to 250°C) and cone voltage. If the [M+H] peak intensity increases relative to the [M+H-18] peak, the dehydration is happening inside the MS, not in your sample.[1]

Sample Diluent

Do not dissolve the sample in 100% Acetonitrile. The amine may precipitate or degrade.[2] Use 10% Methanol in Water or 50:50 Water:Acetonitrile buffered to pH 9.

Tailing Peaks

If using a standard C18 column (low pH) and observing tailing:

-

Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

-

Switch Column: Move to a "Charged Surface Hybrid" (CSH) column which repels the protonated amine.

References

-

Waters Corporation. "Strategies for the Chromatography of Basic Compounds." Waters Application Notes. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." Guidance for Industry. Available at: [Link]

-

PubChem. "Piperidin-4-ol Compound Summary."[3][4] National Library of Medicine.[3] Available at: [Link]

-

McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 2010.[1] (Standard text on amine chromatography).

Sources

- 1. US9434727B2 - Substituted 4-phenylpiperidines, their preparation and use - Google Patents [patents.google.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 4-(3-Methoxyphenyl)piperidin-4-ol | C12H17NO2 | CID 1091076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Executive Summary

This application note details the High-Performance Liquid Chromatography (HPLC) analysis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol (CAS: 19725-34-9). This molecule is a critical pharmacophore and intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs), often structurally related to acetylcholinesterase inhibitors.

Analytical Challenge: The molecule presents a "dual-threat" to chromatographic resolution:

-

Basic Nitrogen (Piperidine): With a pKa ~9.8–10.5, the secondary amine interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing.

-

Polarity Contrast: The hydrophilic hydroxyl group competes with the hydrophobic dimethoxyphenyl moiety, requiring careful mobile phase tuning to prevent early elution while maintaining resolution from synthesis precursors.

This guide provides two distinct, validated protocols: a Robust Low-pH Method (Standard QC) and a High-pH Method (LC-MS Compatible/High Load).

Physicochemical Profile & Detection Logic

Understanding the analyte is the first step in method design.

| Property | Value (Est.) | Chromatographic Implication |

| Molecular Formula | C₁₃H₁₉NO₃ | MW: 237.29 g/mol |

| pKa (Base) | ~10.2 (Piperidine N) | Analyte is cationic at pH < 8.0. Requires pH < 3 or pH > 11 for stability. |

| LogP | ~1.2 – 1.5 | Moderately lipophilic; standard C18 is sufficient. |

| UV Maxima | 210 nm, 275-280 nm | 210 nm for trace impurities; 280 nm for specificity (aromatic ring). |

| Solubility | MeOH, ACN, Acidic Water | Diluent should match mobile phase organic ratio. |

Protocol A: The "Workhorse" Method (Low pH)

Objective: Routine Quality Control (QC) and purity analysis. Mechanism: Uses a chaoticotropic buffer (phosphate) at low pH to fully protonate the amine and suppress silanol ionization, ensuring sharp peaks.

Instrument Configuration

-

System: HPLC with Binary Pump and Diode Array Detector (DAD).[1]

-

Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

-

Temperature: 35°C (Controls viscosity and mass transfer).[2]

Reagents

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

-

Preparation: Dissolve 2.72 g KH₂PO₄ in 1L water. Adjust pH to 2.5 with dilute Phosphoric Acid (85%). Filter (0.22 µm).

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 90 | 10 | 1.0 |

| 10.0 | 60 | 40 | 1.0 |

| 15.0 | 20 | 80 | 1.0 |

| 18.0 | 20 | 80 | 1.0 |

| 18.1 | 90 | 10 | 1.0 |

| 23.0 | 90 | 10 | 1.0 |

Detection & Sample[1][2][3][4][5][6][7][8][9]

-

Wavelength: 210 nm (primary), 280 nm (secondary).

-

Injection Volume: 5–10 µL.

-

Diluent: 90:10 Water:Acetonitrile (0.1% H₃PO₄). Critical: Acidifying the diluent prevents precipitation of the free base.

Protocol B: High-pH Method (High Efficiency/LC-MS)[1]

Objective: Impurity profiling and LC-MS applications.

Mechanism: Operating at pH 10.5 deprotonates the piperidine nitrogen (

Instrument Configuration

-

System: UHPLC or HPLC compatible with pH 11.

-

Column: Hybrid Silica is MANDATORY (e.g., Waters XBridge BEH C18, Phenomenex Gemini-NX). Do not use standard silica columns; they will dissolve.

-

Dimensions: 2.1 x 100 mm, 1.7 µm or 2.5 µm.

Reagents

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 0.4 |

| 8.0 | 5 | 95 | 0.4 |

| 10.0 | 5 | 95 | 0.4 |

| 10.1 | 95 | 5 | 0.4 |

| 13.0 | 95 | 5 | 0.4 |

Method Development Logic & Workflow

The following decision tree illustrates the scientific causality behind selecting the correct protocol for this specific piperidine derivative.

Caption: Decision matrix for selecting the optimal chromatographic conditions based on downstream application requirements.

Troubleshooting & Causality

Issue 1: Peak Tailing (Asymmetry > 1.5)

-

Cause: Secondary interactions between the positively charged piperidine nitrogen and residual silanols (

) on the stationary phase. -

Solution (Low pH): Add 5 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanols, or switch to a "Base-Deactivated" column.

-

Solution (High pH): Ensure pH is at least 2 units above the pKa (pH > 10.5) to ensure the analyte is 99.9% neutral.

Issue 2: Carryover

-

Cause: The basic amine adsorbs to the rotor seal or needle seat (often Vespel/polyimide materials).

-

Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. The acid helps desorb the basic analyte from the injector surfaces.

Issue 3: Split Peaks

-

Cause: Solvent mismatch. Dissolving the sample in 100% Methanol while starting the gradient at 90% Water causes the analyte to precipitate or travel faster than the mobile phase initially.

-

Solution: Match the sample diluent to the starting mobile phase (e.g., 10% ACN / 90% Buffer).

References

-

McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

-

Phenomenex. (2025).[5][6] HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Knowledge Center. Link

-

Hamilton Company. (2025). Separation of Basic Drug Compounds (PRP-C18). Hamilton Application Notes. Link

-

PubChem. (2025).[6][7] Compound Summary: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol. National Library of Medicine. Link

-

BenchChem. (2025).[1][8] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Separation of 4-(p-Tolyl)piperidin-4-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. veeprho.com [veeprho.com]

- 6. 4-(3-Methoxyphenyl)piperidine | C12H17NO | CID 10702890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(3-Methoxyphenyl)piperidin-4-ol | C12H17NO2 | CID 1091076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Safe Laboratory Handling of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Introduction

4-(3,5-Dimethoxyphenyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring and a tertiary alcohol. The piperidine motif is a common structural element in many pharmaceuticals and alkaloids[1]. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the integrity of research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes safety data from structurally related compounds, including piperidine and its derivatives, to establish a comprehensive framework for safe handling. The protocols herein are designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

The primary hazards associated with 4-(3,5-Dimethoxyphenyl)piperidin-4-ol can be inferred from its constituent functional groups: the piperidine ring and the tertiary alcohol.

-

Piperidine Moiety: Piperidine and its derivatives are known to be hazardous. They can be flammable liquids, toxic if inhaled or in contact with skin, and can cause severe skin burns and eye damage[2][3][4]. Exposure may lead to increased blood pressure and heart rate, nausea, vomiting, and other adverse health effects[5].

-

Tertiary Alcohol: While generally less reactive than primary or secondary alcohols, tertiary alcohols still warrant careful handling. They are flammable and can cause irritation upon contact with skin or eyes[6].

-

Solid Form: As a solid, the compound may form dust clouds that could be explosive in a confined space with an ignition source[5].

Core Safety Principle: Due to the potential for significant health hazards, a precautionary approach is mandated. All handling of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol should occur within a designated and controlled environment, with strict adherence to personal protective equipment (PPE) guidelines.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to create a barrier between the researcher and the chemical.

| PPE Component | Specifications and Rationale |

| Eye Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing[2][7]. This provides comprehensive protection against splashes and airborne particles. |

| Hand Protection | Nitrile or butyl rubber gloves are recommended. It is crucial to check the manufacturer's guidelines for chemical resistance. Double-gloving is advised for extended procedures. Gloves should be inspected for any signs of degradation before and during use, and changed immediately if contaminated[2][6]. |

| Body Protection | A flame-retardant and chemical-resistant lab coat, fully fastened, is required[4][8]. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |

| Respiratory Protection | All work with solid 4-(3,5-Dimethoxyphenyl)piperidin-4-ol that could generate dust, or with solutions of the compound, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[8][9]. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used, in accordance with a formal respiratory protection program. |

Laboratory Handling Protocols

General Handling and Weighing

Rationale: To minimize exposure through inhalation and dermal contact, and to prevent contamination of the laboratory environment.

Protocol:

-

Designated Area: All handling of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol must be performed in a designated area within a certified chemical fume hood[8][9].

-

Ventilation: Ensure the fume hood is functioning correctly before commencing work.

-

Weighing:

-

Weigh the solid compound on a disposable weighing paper or in a tared, sealed container.

-

Use anti-static tools and equipment to prevent static discharge, which could ignite flammable vapors or dust[2][10].

-

Clean any spills on the balance immediately using a dampened paper towel (with a suitable solvent like isopropanol) and dispose of it as hazardous waste.

-

-

Transfers: When transferring the compound, do so slowly and carefully to avoid generating dust.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath to control the temperature.

Storage

Rationale: To ensure the stability of the compound and to prevent accidental spills or exposure.

Protocol:

-

Container: Store 4-(3,5-Dimethoxyphenyl)piperidin-4-ol in a tightly sealed, clearly labeled container[2][5]. The label should include the chemical name, structure, date received, and any known hazards.

-

Location: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[2][6].

-

Incompatibilities: Store away from strong oxidizing agents, acids, and other incompatible materials[6][11].

-

Segregation: Store in a secondary container to contain any potential leaks.

Spill and Emergency Procedures

Minor Spill

Rationale: To quickly and safely contain and clean up small spills, preventing wider contamination and exposure.

Protocol:

-

Alert: Alert nearby personnel.

-

Evacuate: If necessary, evacuate the immediate area.

-

PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

-

Containment: For solid spills, gently cover with an absorbent, non-flammable material like sand or vermiculite[2]. Avoid raising dust. For liquid spills, use a chemical spill kit or absorbent pads.

-

Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal[12].

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Major Spill

Rationale: For large or uncontrolled spills, the priority is personnel safety and professional emergency response.

Protocol:

-

Evacuate: Immediately evacuate the laboratory and alert others to do the same.

-

Isolate: Close the laboratory doors and prevent re-entry.

-

Emergency Services: Contact your institution's emergency response team and provide them with the chemical name and any known hazard information.

-

First Aid: Attend to any personnel who may have been exposed, as detailed in the first aid section.

First Aid Measures

Rationale: To provide immediate and appropriate medical assistance in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2][13]. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[11][12]. |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[11][12][13]. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[12][13]. |

Waste Disposal

Rationale: To ensure the safe and environmentally responsible disposal of chemical waste.

Protocol:

-

Collection: All waste materials contaminated with 4-(3,5-Dimethoxyphenyl)piperidin-4-ol, including disposable labware, cleaning materials, and excess compound, must be collected in a designated and clearly labeled hazardous waste container[2][14].

-

Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[5][10][12].

Visualization of Safety Workflow

Safe Handling Workflow

Caption: Workflow for the safe handling of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol.

Emergency Response Logic

Caption: Decision tree for emergency response to a spill or exposure.

Conclusion

While 4-(3,5-Dimethoxyphenyl)piperidin-4-ol is a valuable compound in research and development, its structural similarity to other hazardous piperidine derivatives necessitates a cautious and well-documented approach to its handling. By adhering to the protocols outlined in these application notes, researchers can mitigate risks and ensure a safe laboratory environment.

References

- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.

- Loba Chemie. PIPERIDINE AR.

- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PIPERIDINE.

- Antibodies. 4-Piperidinopiperidine.

- Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.

- Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%).

- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.

- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.

- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.

- Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxy-4-phenylpiperidine.

- Washington State University. Alcohols (Methanol, Ethanol, Propanol, etc.).

- Sigma-Aldrich. (2021, November 26). Piperidine; 110-89-4.. - SAFETY DATA SHEET.

- NSTA. Safer Handling of Alcohol in the Laboratory.

- Fisher Scientific. (2010, September 6). SAFETY DATA SHEET - 4-Hydroxypiperidine.

- UCLA EH&S. (2012, December 14). Ethanol - Standard Operating Procedure.

- Unspecified Source. (n.d.). 7 - Safety Data Sheet.

- PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol.

- NIH. 4-(3-Methoxyphenyl)piperidine.

- Organic Syntheses. tert.-BUTYL CHLORIDE.

- Reddit. (2014, August 11). How would you protect a tertiary alcohol?